4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Description
This compound is a heterocyclic hybrid featuring a benzamide core linked to a 1,2,4-thiadiazole ring, a 1,2,3-triazole moiety, and a brominated aromatic system. The structural complexity arises from the integration of multiple pharmacophoric groups:
- Benzamide group: Imparts hydrogen-bonding capacity via the carbonyl and NH groups.
- 1,2,3-Triazole: Facilitulates π-π stacking and dipole interactions.
Properties
Molecular Formula |
C21H19BrN6OS |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
4-bromo-N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H19BrN6OS/c1-12(2)14-6-10-17(11-7-14)28-13(3)18(25-27-28)19-23-21(30-26-19)24-20(29)15-4-8-16(22)9-5-15/h4-12H,1-3H3,(H,23,24,26,29) |
InChI Key |
HHMDJIWKYBMDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
The compound 4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on current literature.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its activity has been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi.
Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation by up to 50%, which is critical in treating chronic infections associated with MRSA.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of this compound against various fungal pathogens. The results showed that it was effective against Candida albicans, with an MIC comparable to established antifungal agents like fluconazole. This suggests that it may serve as a promising candidate for antifungal therapy.
Applications in Medicinal Chemistry
The unique structural features of This compound make it a valuable candidate for further development in medicinal chemistry. Its potential applications include:
- Antimicrobial Development : As an antimicrobial agent targeting resistant bacterial strains.
- Antifungal Therapy : Potential use in treating fungal infections.
- Cancer Research : Investigating its efficacy against various cancer cell lines due to its complex structure which may interact with multiple biological targets.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings are known to interact with metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound’s closest analogs share hybrid heterocyclic frameworks but differ in substituents and ring systems. Key comparisons include:
Key Observations :
- The target compound’s bromine and isopropyl groups likely increase molecular weight and lipophilicity compared to analogs .
- Thiadiazole-linked benzamides (e.g., compound 6 in ) exhibit lower melting points (~160°C) than pyridine-containing derivatives (e.g., 8a: 290°C), suggesting substituent-dependent crystallinity.
Spectroscopic Characterization
- IR Spectroscopy : The target’s expected C=O stretch (~1680 cm⁻¹) aligns with benzamide analogs (e.g., 1606 cm⁻¹ in ). The absence of C=S (1212 cm⁻¹ in 6m ) distinguishes it from thione-containing derivatives.
- NMR : Aromatic protons in the target’s benzamide and triazole moieties would resonate at δ 7.0–8.5 ppm, similar to compound 6m (δ 6.10–8.01 ppm ). The isopropyl group’s methyl signals (~δ 1.2–1.4 ppm) are unique to the target.
Biological Activity
The compound 4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , and its structure features a bromine atom, a thiadiazole ring, and a triazole moiety. The intricate design of this compound suggests multiple points of interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole and thiadiazole derivatives. For instance:
- Antitubercular Activity : Compounds similar to the one have shown significant efficacy against Mycobacterium tuberculosis. In particular, derivatives with bromine substitutions have demonstrated enhanced activity. A related compound with a 4-bromo substituent exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against M. tuberculosis .
- General Antimicrobial Effects : Research indicates that various triazole derivatives possess moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, compounds featuring thiadiazole rings have been reported to inhibit these bacteria effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives often act by inhibiting key enzymes in bacterial metabolic pathways. For instance, compounds targeting the InhA enzyme in M. tuberculosis have shown promising results .
- Disruption of Cell Membrane Integrity : Some studies suggest that triazole compounds can disrupt bacterial cell membranes, leading to cell lysis .
- Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit DNA or RNA synthesis by interacting with nucleic acid precursors or enzymes involved in replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Bromine Substitution : The presence of bromine has been linked to increased antimicrobial potency. Compounds with brominated phenyl groups generally exhibit superior activity compared to their non-brominated counterparts .
- Thiadiazole and Triazole Moieties : The combination of thiadiazole and triazole rings enhances the molecular interactions with biological targets, contributing to their efficacy against various pathogens .
Study 1: Antitubercular Efficacy
In a study evaluating various triazole derivatives, one compound (similar to our target compound) displayed an MIC of 12.5 μg/mL against M. tuberculosis, outperforming traditional drugs like Isoniazid. Molecular docking studies confirmed strong binding interactions between the compound and the target enzyme .
Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation assessed the antimicrobial effects of several thiadiazole and triazole derivatives against clinical isolates. The results indicated that certain derivatives showed significant inhibition against E. coli and Klebsiella pneumoniae, with MIC values ranging from 15 to 30 μg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide, and how is purity validated?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example, triazole-thiadiazole intermediates (e.g., 1,2,4-thiadiazol-5-yl derivatives) are synthesized using POCl₃ as a cyclizing agent under reflux conditions, followed by coupling with brominated benzamide moieties . Purity is validated via elemental analysis (C, H, N, S content), FT-IR (to confirm functional groups like C=O and C-Br), and ¹H/¹³C NMR (to verify regioselectivity and substituent positions) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its geometry?
- Methodology :
- X-ray crystallography resolves the 3D structure, including bond angles and dihedral angles between the triazole, thiadiazole, and benzamide moieties .
- FT-Raman spectroscopy identifies vibrational modes of aromatic rings and heterocyclic systems (e.g., C-Br stretching at ~550 cm⁻¹) .
- Density Functional Theory (DFT) calculations validate experimental geometry and electronic properties .
Q. What preliminary biological screening models are recommended for assessing its bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against bacterial targets like acps-pptase or viral proteases using fluorescence-based kinetic assays .
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors such as hMGL (monoacylglycerol lipase) or BLT2 (leukotriene B4 receptor) .
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and target selectivity?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing bromine with fluorine or methyl groups) and compare IC₅₀ values in enzyme inhibition assays .
- Docking simulations : Analyze interactions of analogs with active sites (e.g., hydrophobic pockets in hNAAA or BLT2) to identify critical binding residues .
- Pharmacophore mapping : Use Schrödinger’s Phase to define essential features (e.g., hydrogen bond acceptors in the triazole ring) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .
- Meta-analysis : Compare data from multiple sources (e.g., PubChem, Journal of Medicinal Chemistry) to identify trends in potency or selectivity .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout BLT2 to validate receptor dependency) .
Q. What computational strategies optimize its pharmacokinetic properties (e.g., bioavailability)?
- Methodology :
- ADMET prediction : Use SwissADME to assess solubility, permeability (via LogP), and cytochrome P450 interactions .
- Co-crystallization studies : Resolve structures with human serum albumin (HSA) to predict plasma protein binding .
- Pro-drug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while maintaining target affinity .
Q. How does the compound interact with bacterial targets like acps-pptase, and what resistance mechanisms might arise?
- Methodology :
- Enzyme kinetics : Measure competitive/non-competitive inhibition using Lineweaver-Burk plots .
- Resistance profiling : Serial passage bacteria (e.g., E. coli) under sublethal compound concentrations to identify mutations via whole-genome sequencing .
- Structural biology : Compare wild-type and mutant enzyme structures (via cryo-EM) to map resistance-conferring residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
